molecular formula C16H23NO3 B1389930 Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1217533-61-3

Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate

Cat. No.: B1389930
CAS No.: 1217533-61-3
M. Wt: 277.36 g/mol
InChI Key: PGHCKCNUMSMUDW-CNSWMUILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely defines both the structural components and stereochemical configuration of the molecule. The stereochemical descriptors (2S,4S) indicate the absolute configuration at the two chiral centers within the pyrrolidine ring system, specifically at positions 2 and 4.

The molecular structure consists of a five-membered pyrrolidine ring bearing a carboxylate ester group at position 2 and a phenoxy substituent at position 4. The phenoxy group itself contains a secondary butyl group at the para position of the benzene ring. The complete molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 277.37 grams per mole.

Property Value
Molecular Formula C₁₆H₂₃NO₃
Molecular Weight 277.37 g/mol
Stereochemistry (2S,4S) configuration
Ring System Pyrrolidine (5-membered nitrogen heterocycle)
Functional Groups Methyl ester, phenyl ether

The stereochemical designation (2S,4S) follows the Cahn-Ingold-Prelog priority rules, where S indicates sinister (left-handed) configuration at each specified chiral center. This specific stereochemical arrangement is crucial for the compound's three-dimensional structure and potential biological activity.

Properties

IUPAC Name

methyl (2S,4S)-4-(4-butan-2-ylphenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-4-11(2)12-5-7-13(8-6-12)20-14-9-15(17-10-14)16(18)19-3/h5-8,11,14-15,17H,4,9-10H2,1-3H3/t11?,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHCKCNUMSMUDW-CNSWMUILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2CC(NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route via Chiral Auxiliary and Cyclization

Method Overview:

  • Starting Material: Chiral amino acids or chiral pyrrolidine derivatives.
  • Step 1: Protection of amino groups (e.g., Boc-protection).
  • Step 2: Formation of a key intermediate through nucleophilic substitution or addition reactions.
  • Step 3: Cyclization to form the pyrrolidine core, often facilitated by intramolecular nucleophilic attack or cyclization reagents.
  • Step 4: Introduction of the phenoxy group via nucleophilic aromatic substitution or Ullmann-type coupling.
  • Step 5: Alkylation of the phenoxy ring with sec-butyl halides (e.g., sec-butyl bromide) under basic conditions.
  • Step 6: Esterification at the 2-position using methylation reagents like methyl iodide or dimethyl sulfate.

Research Findings:

  • Patents describe the use of N-protected amino acids and subsequent cyclization to generate pyrrolidine derivatives with high stereoselectivity.
  • The phenoxy substituent is introduced via nucleophilic aromatic substitution on activated phenol derivatives, followed by alkylation with sec-butyl halides.

Route via Asymmetric Synthesis from Precursors

Method Overview:

  • Starting Material: Chiral building blocks such as chiral piperidines or pyrrolidines.
  • Step 1: Synthesis of the core pyrrolidine ring via asymmetric hydrogenation or stereoselective cyclization .
  • Step 2: Functionalization at the 4-position with phenol derivatives.
  • Step 3: Alkylation of phenol with sec-butyl halides in the presence of bases like potassium carbonate.
  • Step 4: Esterification at the 2-position using methylating agents.

Research Findings:

  • Asymmetric synthesis methods utilizing chiral catalysts or auxiliaries have been reported to achieve the desired stereochemistry with high enantiomeric excess.

Route via Multi-step Organic Synthesis (Patented Methods)

Method Overview:

Research Findings:

  • Patents describe the use of n-butyllithium in THF at low temperatures (-78°C) to generate nucleophilic phenolate intermediates, which then undergo substitution with sec-butyl halides.

Data Tables Summarizing Preparation Conditions

Step Reagents Conditions Key Features References
Ring formation Amino acids or protected amino derivatives Cyclization with dehydrating agents or intramolecular reactions Stereoselective core synthesis ,
Phenoxy substitution Phenol derivatives + sec-butyl halides Elevated temperature, base catalysis (K2CO3, NaH) Regioselective aromatic substitution ,
Esterification Methyl iodide or dimethyl sulfate Presence of base (e.g., K2CO3), room temperature Methyl ester formation at 2-position ,
Final purification Chromatography Silica gel, column chromatography Purity and stereochemical control ,

Research Findings and Notes

  • Stereochemistry Control: Achieved through chiral starting materials or chiral catalysts during cyclization and substitution steps, ensuring the (2S,4S) configuration.
  • Reaction Conditions: Low-temperature conditions (-78°C) with n-butyllithium are frequently used to generate phenolate ions for nucleophilic aromatic substitution, providing regioselectivity.
  • Yield Data: Reported yields vary from 33% to over 90%, depending on the step and purification method, with the esterification step often achieving yields above 80%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Ketones or alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Table 1: Comparison of Synthesis Methods

StepMethod Description
Pyrrolidine FormationCyclization of amine with diester
Phenoxy Group IntroductionNucleophilic substitution with phenol derivative
Tert-butoxycarbonyl AdditionReaction with tert-butyl chloroformate

Research indicates that methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate exhibits various biological activities:

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit inflammatory responses by modulating cytokine release, notably reducing TNF-alpha and IL-6 production in vitro.

Analgesic Properties

Animal models suggest that related compounds may exhibit analgesic effects through modulation of pain pathways involving opioid receptors, offering potential for pain management therapies.

Antitumor Activity

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, activating caspase pathways and inhibiting cell proliferation markers.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of cytokine release
AnalgesicModulation of opioid receptors
AntitumorInduction of apoptosis in cancer cells

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact selectively with biological targets, making it a candidate for drug development.

Potential Therapeutic Uses

  • Pain Relief : As an analgesic agent, it could be developed into new pain management drugs.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses may lead to new treatments for chronic inflammatory diseases.
  • Cancer Therapy : The antitumor properties warrant further investigation for potential use in cancer therapies.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents on Phenoxy Molecular Formula Molecular Weight (g/mol) Key Features Reference
Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate (Target) 4-(sec-butyl) C₁₆H₂₃NO₃* 277.36† Branched alkyl group at para position; moderate lipophilicity -
Methyl (2S,4S)-4-(4-isopropyl-3-methylphenoxy)-2-pyrrolidinecarboxylate 4-isopropyl, 3-methyl C₁₆H₂₃NO₃ 277.36 Increased steric hindrance; dual substituents enhance hydrophobicity
Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate 4-nitro C₁₂H₁₄N₂O₅ 266.25 Electron-withdrawing nitro group; potential reactivity in redox environments
Methyl (2S,4S)-4-[2,4-di(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride 2,4-di(tert-butyl) C₂₀H₃₂ClNO₃ 369.93 High steric bulk; hydrochloride salt improves aqueous solubility
Methyl (2S,4S)-4-(3-isopropylphenoxy)-2-pyrrolidinecarboxylate 3-isopropyl C₁₅H₂₁NO₃ 263.33 Meta-substitution alters spatial interactions
Methyl (2S,4S)-4-(2-bromo-4-chloro-3,5-dimethylphenoxy)-2-pyrrolidinecarboxylate hydrochloride 2-bromo, 4-chloro, 3,5-dimethyl C₁₄H₁₈BrCl₂NO₃ 399.10 Halogenated substituents enhance electrophilicity; hydrochloride salt
Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate 4-(trifluoromethyl) C₁₃H₁₄F₃NO₃‡ 305.25‡ Strong electron-withdrawing CF₃ group; high metabolic stability

*Assumed formula based on structural similarity. †Assumed molecular weight. ‡Calculated from standard atomic weights.

Key Comparative Findings

Substituent Effects on Lipophilicity :

  • The sec-butyl group in the target compound provides moderate lipophilicity, intermediate between the smaller isopropyl (logP ~2.5) and bulkier tert-butyl groups (logP ~4.0) .
  • Halogenated analogs (e.g., bromo, chloro) exhibit higher polarity but retain lipophilicity due to aromatic halogen atoms .

Electronic Properties: Electron-donating groups (e.g., sec-butyl, isopropyl) stabilize the phenoxy ring via inductive effects, whereas nitro and trifluoromethyl groups create electron-deficient rings, altering reactivity in nucleophilic/electrophilic environments .

Meta-substituted isopropyl () may disrupt planar interactions critical for receptor binding compared to para-substituted derivatives .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., ) enhance water solubility, making them more suitable for formulation in aqueous media compared to free bases .

Research Implications

  • Drug Design : The sec-butyl group balances lipophilicity and steric demands, making it favorable for blood-brain barrier penetration. In contrast, trifluoromethyl-substituted analogs () may excel in metabolic stability for long-acting therapeutics .

Biological Activity

Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate is a synthetic organic compound notable for its complex molecular structure, which includes a pyrrolidine ring and a phenoxy group. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H23NO3
  • Molecular Weight : 277.36 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may exert effects by modulating the activity of these targets through binding interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors that mediate physiological responses, potentially influencing neurotransmission or inflammatory processes.

Biological Activity Studies

Research has focused on the pharmacological potential of this compound, particularly in the context of neurological disorders and inflammation.

1. Neuropharmacological Effects

Studies have indicated that compounds structurally similar to this compound exhibit neuroprotective properties. For instance:

  • Case Study : A study evaluated the effects of related pyrrolidine derivatives on neuronal survival in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death by modulating apoptotic pathways.

2. Anti-inflammatory Activity

The compound has been investigated for its potential anti-inflammatory effects:

  • Research Findings : In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a role in modulating immune responses.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
Compound A4-(tert-butyl)phenoxyModerate enzyme inhibition
Compound B4-(isopropyl)phenoxyStrong anti-inflammatory effects
This compoundsec-butyl group enhances receptor binding affinitySignificant neuroprotective effects

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate with high enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral auxiliaries or catalysts to control stereochemistry during cyclization or coupling steps. For example, Boc-protected pyrrolidine intermediates (e.g., (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylate) often employ enantioselective hydrogenation or enzymatic resolution .
  • Protection-Deprotection Strategies : Utilize tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, as seen in structurally related compounds, to prevent racemization .
  • Purification : Confirm enantiopurity via chiral HPLC (e.g., using amylose- or cellulose-based columns) and compare retention times with known standards. Purity thresholds >98% are typical for research-grade compounds .

Q. How can researchers validate the structural identity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, NOESY) to confirm spatial relationships between protons, particularly for the pyrrolidine ring and sec-butylphenoxy substituents. For example, NOE correlations between H-2 and H-4 protons can verify the (2S,4S) configuration .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₈H₂₅NO₄). ESI-MS or MALDI-TOF can detect fragmentation patterns consistent with the ester and pyrrolidine moieties .
  • X-ray Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous stereochemical assignment, as demonstrated for analogous pyrrolidine derivatives .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?

  • Methodology :

  • Directed Metalation : Use directing groups (e.g., Boc-protected amines) to selectively modify the pyrrolidine ring. For example, palladium-catalyzed cross-coupling at the 4-phenoxy position avoids steric clashes with the sec-butyl group .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields for sterically demanding steps (e.g., SNAr reactions) by optimizing microwave parameters (power, temperature) .
  • Computational Modeling : Pre-screen reaction pathways using DFT calculations (e.g., Gaussian or ORCA) to identify low-energy transition states and favorable substituent orientations .

Q. How does the sec-butylphenoxy substituent influence the compound’s pharmacokinetic properties in preclinical models?

  • Methodology :

  • LogP Determination : Measure partition coefficients (octanol/water) to assess lipophilicity. The sec-butylphenoxy group likely increases LogP, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Metabolic Stability : Perform liver microsome assays (human/rodent) to evaluate oxidative metabolism. The phenoxy group may undergo cytochrome P450-mediated hydroxylation, requiring structural analogs for SAR studies .
  • In Vivo PK/PD : Administer radiolabeled compound (³H or ¹⁴C) to track bioavailability and tissue distribution. Compare with simpler pyrrolidine esters lacking the sec-butylphenoxy group to isolate substituent effects .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Reproducibility : Replicate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination in enzyme inhibition studies). Control for batch-to-batch variability in compound purity via HPLC .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions. Discrepancies may arise from differential binding to homologous protein domains .
  • Cryo-EM/SPR : For target engagement studies, employ cryo-electron microscopy or surface plasmon resonance to visualize binding modes and quantify affinity under physiological conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses due to potential environmental persistence .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the ester group. Monitor stability via periodic LC-MS analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.